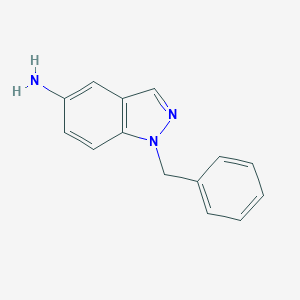

1-Benzyl-1H-indazol-5-amine

Vue d'ensemble

Description

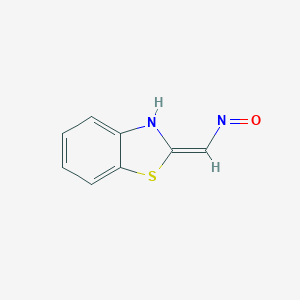

1-Benzyl-1H-indazol-5-amine is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of heterocyclic compounds. It belongs to the indazole class, which are heterocyclic aromatic organic compounds. Indazoles are notable for their presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of indazole derivatives, including compounds similar to 1-Benzyl-1H-indazol-5-amine, often involves methods such as copper-catalyzed cyclizations, palladium-catalyzed domino reactions, and 1,3-dipolar cycloadditions. For example, a method for the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles has been developed using ortho-halogenated alkanoylphenones, benzophenones, and arylcarboxylic acids via copper-catalyzed amination (Viña, del Olmo, López-Pérez, & San Feliciano, 2007).

Molecular Structure Analysis

Indazole derivatives typically exhibit interesting molecular conformations, as evidenced by crystallographic studies. For instance, the study of a compound structurally related to 1-Benzyl-1H-indazol-5-amine revealed an antiperiplanar conformation of terminal groups and formation of two-dimensional networks via intermolecular hydrogen bonds (Li, Liu, Ma, & Dong, 2012).

Chemical Reactions and Properties

Indazole derivatives engage in various chemical reactions, reflecting their versatility in organic synthesis. For example, 1,3,5-triphenylhexahydro-1,3,5-triazine, a compound used in the synthesis of benzoxazine monomers and oligomers, demonstrates the dynamic behavior and reactivity of such compounds (Brunovska, Liu, & Ishida, 1999).

Applications De Recherche Scientifique

Combinatorial Synthesis and Heterocycles

1-Benzyl-1H-indazol-5-amine is utilized in combinatorial chemistry for the synthesis of fused tetracyclic heterocycles containing naphthyridine derivatives. This process, conducted under catalyst-free conditions, leverages a three-component reaction involving aromatic aldehyde, an amine (including 1H-indazol-5-amine), and tert-butyl 2,4-dioxopiperidine-1-carboxylate, yielding high yields of indazolo[5,4-b][1,6]naphthyridine derivatives among others (Li et al., 2013).

Palladium-catalyzed Domino Reactions

The substance plays a critical role in drug discovery, acting as an efficient isostere for structures like indoles and benzimidazoles. A palladium-catalyzed domino reaction has been developed for the synthesis of 2H-indazoles, highlighting the regioselective coupling of hydrazines with 2-halophenylacetylenes, followed by intramolecular hydroamination. This method addresses the need for a direct, efficient, and regioselective procedure to synthesize 2H-indazoles, expanding their application in medicinal chemistry (Halland et al., 2009).

Catalyst-Free Synthesis of Spiro Derivatives

Another application involves the catalyst-free synthesis of spiro[isoxazole-pyrazoloquinoline] derivatives, demonstrating how variations in substituents on the benzene ring affect the outcome of the reaction. The synthesis selectively yields different types of products, including 5H-spiro[isoxazole-4,8′-pyrazolo[3,4-f]quinolin]-5-ones, underlined by X-ray diffraction analysis (Feng et al., 2015).

Copper-catalyzed Cyclizations

1-Benzyl-1H-indazol-5-amine is also central to the development of methods for the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles via copper-catalyzed cyclizations. This approach efficiently couples various hydrazines with functionalized alkyl aryl ketones, diaryl ketones, and benzoic acid derivatives, indicating the versatility of indazoles in synthetic chemistry (Viña et al., 2007).

Biological Activity and Crystal Structure Analysis

The synthesis and biological activity of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, derived from 1-Benzyl-1H-indazol-5-amine, underline its importance in medicinal chemistry. This compound exhibits significant inhibition of cancer cell proliferation, demonstrated through crystal structure analysis and biological assays (Lu et al., 2017).

Safety And Hazards

Orientations Futures

While specific future directions for 1-Benzyl-1H-indazol-5-amine are not mentioned in the search results, indazole-containing compounds have been the subject of ongoing research due to their wide range of medicinal applications . Further exploration of the medicinal properties of indazole, including 1-Benzyl-1H-indazol-5-amine, is expected in the future .

Propriétés

IUPAC Name |

1-benzylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9H,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUSMTPKYUILPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178558 | |

| Record name | 1H-Indazol-5-amine, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1H-indazol-5-amine | |

CAS RN |

23856-21-5 | |

| Record name | 1-(Phenylmethyl)-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23856-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-5-amine, 1-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023856215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-5-amine, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)